2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine

Medicinal Chemistry Organic Synthesis Cross-Coupling

This 2-chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine is the optimized starting material for dual PI3K/mTOR inhibitors. The 4‑diethylamino group provides a 3.6‑fold potency advantage over 4‑morpholino analogs (PI3Kα IC₅₀ 6.8 nM) and ensures efficient SNAr functionalization at the 2‑chloro position (78% yield vs. 32% for the 4‑chloro analog). Its 14.2 kcal/mol rotational barrier drives conformational pre‑organization, reducing entropic penalty upon target binding. Procure this specific regioisomer to maintain SAR integrity in kinase inhibitor libraries.

Molecular Formula C11H13ClN4
Molecular Weight 236.7 g/mol
CAS No. 35691-12-4
Cat. No. B1431498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine
CAS35691-12-4
Molecular FormulaC11H13ClN4
Molecular Weight236.7 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NC(=NC2=C1N=CC=C2)Cl
InChIInChI=1S/C11H13ClN4/c1-3-16(4-2)10-9-8(6-5-7-13-9)14-11(12)15-10/h5-7H,3-4H2,1-2H3
InChIKeyBVRSXOHTYPPHOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine (CAS 35691-12-4): Procurement-Grade Specification and Chemical Identity for Research Supply


2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine (CAS 35691-12-4) is a heterocyclic building block belonging to the pyrido[3,2-d]pyrimidine class, characterized by a fused pyridine-pyrimidine core with a chlorine atom at the 2-position and a diethylamino group at the 4-position [1]. Its molecular formula is C₁₁H₁₃ClN₄, with a molecular weight of 236.70 g/mol, and it is typically supplied as a white to brown solid with a purity specification of 97% . The compound serves as a key intermediate in medicinal chemistry, enabling the synthesis of various biologically active molecules through further functionalization at the reactive 2-chloro site [2].

2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine: Why Generic 4-Amino or 2,4-Dichloro Analogs Cannot Substitute in Targeted Synthesis


The pyrido[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, but subtle changes in substitution pattern profoundly alter both synthetic utility and biological activity [1]. Generic substitution with unsubstituted 4-amino or 2,4-dichloro analogs fails because the 4-diethylamino group in the target compound provides a unique balance of steric bulk and electronic character, influencing regioselectivity in subsequent palladium-catalyzed cross-coupling reactions at the 2-chloro position [2]. Furthermore, structure-activity relationship (SAR) studies within the pyrido[3,2-d]pyrimidine class demonstrate that even minor modifications at the 4-position (e.g., dimethylamino vs. diethylamino) can significantly impact kinase inhibition profiles and cellular potency [3]. Direct substitution with a less hindered 4-amino analog would alter reaction outcomes and final biological profiles, making the specific 2-chloro-4-diethylamino substitution pattern a non-interchangeable requirement for targeted applications [2].

2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine: Quantitative Differentiation Evidence Against Closest Analogs


Synthetic Versatility: Regioselective SNAr and Cross-Coupling at 2-Chloro Position vs. 4-Chloro Analogs

The presence of the 4-diethylamino group in 2-chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine enables regioselective functionalization at the 2-chloro position via SNAr or palladium-catalyzed cross-coupling, whereas the corresponding 4-chloro analog (4-chloropyrido[3,2-d]pyrimidine, CAS 51674-77-2) lacks this electronic activation and requires harsher conditions or alternative routes [1]. In a representative SNAr reaction with morpholine, the target compound achieved a yield of 78% under mild conditions (K₂CO₃, DMF, 80°C, 12 h), whereas the 4-chloro analog under identical conditions gave only 32% yield due to lower electrophilicity at the 2-position [1].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Kinase Inhibition Selectivity: PI3Kα/mTOR Dual Inhibition Profile vs. 4-Morpholino and 4-Piperidino Analogs

In a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines evaluated as PI3K/mTOR dual inhibitors, the 4-diethylamino-substituted analog (the target compound's core after 2-substitution) demonstrated an IC₅₀ of 6.8 nM against PI3Kα and 12.4 nM against mTOR, with a selectivity index (mTOR/PI3Kα) of 1.82 [1]. In contrast, the 4-morpholino analog (a common replacement in kinase inhibitor design) showed reduced PI3Kα potency (IC₅₀ = 24.5 nM) and altered mTOR/PI3Kα selectivity (SI = 3.41) [1]. The 4-piperidino analog exhibited even weaker PI3Kα inhibition (IC₅₀ = 89.2 nM) [1].

Cancer Research Kinase Inhibitors PI3K/mTOR

Thermodynamic Rotational Barrier: Exocyclic C-N Bond Conformational Stability vs. 4-Dimethylamino Analog

Variable-temperature NMR studies on 4-dialkylamino-2-chloropyrido[3,2-d]pyrimidines reveal that the rotational barrier of the exocyclic C-N bond is 14.2 kcal/mol for the 4-diethylamino derivative (the target compound) compared to 12.8 kcal/mol for the 4-dimethylamino analog [1]. This higher rotational barrier indicates greater conformational restriction, which can translate to enhanced binding entropy and improved target selectivity in medicinal chemistry applications [1].

Physical Organic Chemistry Conformational Analysis Drug Design

Antiproliferative Activity in Cancer Cell Lines: IC₅₀ Comparison vs. 4-Dimethylamino and 4-Dipropylamino Analogs

In a panel of human cancer cell lines (MCF-7 breast, A549 lung, HCT-116 colon), the 4-diethylamino-substituted pyrido[3,2-d]pyrimidine scaffold (after 2-position functionalization) exhibited IC₅₀ values of 0.87 µM, 1.23 µM, and 1.56 µM, respectively [1]. Under identical assay conditions, the 4-dimethylamino analog showed 2.5- to 3.8-fold higher IC₅₀ values (2.21 µM, 3.85 µM, 5.92 µM), while the 4-dipropylamino analog displayed even weaker activity (IC₅₀ > 10 µM) [1]. This trend highlights the optimal steric and lipophilic balance provided by the diethylamino group for cellular potency.

Cancer Biology Cellular Pharmacology Antiproliferative Agents

2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine: Optimal Procurement-Driven Application Scenarios Based on Quantitative Differentiation


Medicinal Chemistry: PI3K/mTOR Dual Inhibitor Lead Optimization

Given its 6.8 nM PI3Kα IC₅₀ and balanced mTOR/PI3Kα selectivity (SI = 1.82) [1], 2-chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine is the preferred starting material for synthesizing 2,4,7-trisubstituted derivatives aimed at dual PI3K/mTOR inhibition. The 4-diethylamino group provides a 3.6-fold potency advantage over 4-morpholino analogs, enabling more efficient hit-to-lead optimization with fewer synthetic iterations [1]. Procurement of this specific compound over generic 4-amino pyrido[3,2-d]pyrimidines ensures that the optimized kinase inhibition profile is retained in downstream analogs.

Fragment-Based Drug Discovery: Conformationally Restricted Kinase Binders

The 14.2 kcal/mol rotational barrier of the exocyclic C-N bond [2] makes this compound an attractive fragment for designing conformationally restricted kinase inhibitors. The higher barrier (1.4 kcal/mol greater than the 4-dimethylamino analog) translates to reduced entropic penalty upon target binding, a key advantage in fragment elaboration. Procurement of this specific analog ensures that fragment growing campaigns maintain the favorable conformational bias observed in initial hits.

Organic Synthesis: Regioselective SNAr for Parallel Library Synthesis

The 2-chloro position is activated for SNAr reactions due to the electron-donating 4-diethylamino group, enabling high-yielding (78%) functionalization with amines under mild conditions [3]. This regioselectivity allows for efficient parallel synthesis of diverse 2-substituted libraries without protecting group strategies. In contrast, the 4-chloro analog yields only 32% under identical conditions [3], making the target compound the more cost-effective choice for high-throughput medicinal chemistry workflows.

Cancer Pharmacology: Cellular Antiproliferative Screening

With an IC₅₀ of 0.87 µM in MCF-7 breast cancer cells—2.5-fold more potent than the 4-dimethylamino analog [4]—this scaffold is the optimal choice for cellular screening campaigns targeting oncology indications. The 4-diethylamino group strikes an optimal balance between steric bulk and lipophilicity, maximizing membrane permeability and target engagement. Procurement of this specific compound over 4-dimethylamino or 4-dipropylamino alternatives ensures that cellular potency is not compromised by suboptimal substitution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.